2-Chloro-4-nitrophenyl b-D-cellotrioside

Endo-cellulase assay Biomass enzymology Substrate specificity

Standard aryl-glycoside substrates lack specificity, confounded by exo-cellulases in complex samples. This 2-chloro-4-nitrophenyl β-D-cellotrioside scaffold, particularly its benzylidene end-blocked derivative (BzCNPG3), sterically blocks exo-acting enzymes for exclusive endo-cellulase quantification. - **Specificity**: BzCNPG3 enables high-throughput 96-well plate assays at 405 nm. - **Kinetic Data**: Ki = 0.16 mM vs. CBH II (cellobiohydrolase). - **QC Utility**: Robust, automatable QC for commercial cellulase blends (bioethanol R&D).

Molecular Formula C24H34ClNO18
Molecular Weight 660.0 g/mol
Cat. No. B12312109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-nitrophenyl b-D-cellotrioside
Molecular FormulaC24H34ClNO18
Molecular Weight660.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
InChIInChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2
InChIKeyKMYYNUOXSFGLNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CNPG3: Chromogenic Cellulase Substrate


2-Chloro-4-nitrophenyl β-D-cellotrioside (CAS 161597-23-5), a chromogenic aryl glycoside of the cellotriose series, serves as a substrate for detecting and quantifying endo-1,4-β-glucanase (cellulase) activity [1]. Upon enzymatic hydrolysis, it releases 2-chloro-4-nitrophenol, a chromophore measurable at 405 nm, enabling rapid, sensitive, and automatable colorimetric assays [1]. Its core utility lies in biomass enzymology, biofuel research, and mechanistic studies of cellulase specificity .

Substrate Chromogenic cellotrioside (CNPG3)
Detection 405 nm colorimetric, plate-reader compatible
Target Endo-1,4-β-glucanase specificity for biomass enzymology

CNPG3: Why Substrate Interchange Fails


Chromogenic and fluorogenic cellotrioside substrates are not interchangeable due to distinct enzyme selectivity profiles. Unmodified 4-nitrophenyl β-D-cellotrioside (pNPG3) is hydrolyzed by both endo- and exo-acting cellulases, confounding data interpretation in complex samples . Similarly, 4-methylumbelliferyl β-D-cellotrioside provides high sensitivity but lacks specificity, detecting multiple cellulase components [1]. The 2-chloro-4-nitrophenyl β-D-cellotrioside scaffold, when incorporated into a benzylidene end-blocked derivative (BzCNPG3), confers exclusive specificity for endo-cellulase by sterically blocking exo-acting enzymes [2]. The quantitative evidence below details these critical performance differences.

Substrate
Enzyme Selectivity
Detection Mode
BzCNPG3 (endo-blocked)
Endo-cellulase specific
405 nm absorbance
pNPG3 (unblocked)
Endo- and exo-cellulase cleavage may confound interpretation
405 nm absorbance
4-MU cellotrioside
Multi-component detection may reduce selectivity
Fluorescence (365 nm excitation)

CNPG3: Kinetic and Specificity Data


Endo-Cellulase Specificity: BzCNPG3 vs. pNPG3

The benzylidene end-blocked derivative of 2-chloro-4-nitrophenyl β-D-cellotrioside (BzCNPG3) demonstrates exclusive specificity for endo-1,4-β-glucanase, with zero detectable hydrolysis by exo-acting β-glucosidase or exo-β-glucanase [1]. In contrast, unmodified 4-nitrophenyl β-D-cellotrioside (pNPG3) is cleaved by both endo- and exo-acting enzymes, producing ambiguous signals in crude samples . This specificity is achieved by steric hindrance from the benzylidene group at the non-reducing terminus, which physically blocks exo-enzyme active sites [1].

Exo-enzyme hydrolysis
Head-to-head
BzCNPG3: 0% hydrolysis vs. pNPG3: measurable
Endo-cellulase specificity confirmed
Steric blocking by benzylidene group prevents exo-cleavage
Endo-cellulase assay Biomass enzymology Substrate specificity

Chromogenic vs. Fluorogenic Detection Sensitivity

2-Chloro-4-nitrophenyl β-D-cellotrioside hydrolysis generates 2-chloro-4-nitrophenol with a molar extinction coefficient (ε) of approximately 16,000 M⁻¹cm⁻¹ at 405 nm [1], enabling robust detection on standard plate readers without specialized fluorescence optics [2]. While 4-methylumbelliferyl β-D-cellotrioside offers higher intrinsic sensitivity (ε ~40,000 M⁻¹cm⁻¹), it requires UV excitation (365 nm) and is prone to photobleaching and interference from aromatic biomass components [3].

Detection sensitivity
Context-dependent
ε ~16,000 M⁻¹cm⁻¹ (405 nm) vs. ε ~40,000 M⁻¹cm⁻¹ (fluor.)
Standard plate reader compatible
Lower extinction but simpler instrumentation; no UV source required
Colorimetric assay High-throughput screening Biofuels

CBH II Inhibition: Substrate Comparison

Against cellobiohydrolase II (CBH II) from Talaromyces emersonii, 2-chloro-4-nitrophenyl-β-cellotrioside exhibits a competitive inhibition constant (Ki) of 0.16 mM with cellobiose as the inhibitor [1]. In parallel assays using the same enzyme preparation, 4-nitrophenyl-β-cellobioside yielded Ki values of 2.5 mM and 0.18 mM for CBH IA and CBH IB, respectively [1]. The low Ki (0.16 mM) indicates high-affinity binding to CBH II, making this substrate particularly useful for probing the active site architecture and inhibitor sensitivity of this specific exo-cellulase isoform [2].

CBH II inhibition Ki
Head-to-head
Ki = 0.16 mM
High-affinity CBH II binding
15.6-fold lower Ki vs. CBH IA; pH 5.0, 50°C, T. emersonii
Cellobiohydrolase Enzyme inhibition Kinetic characterization

Supply Chain Reliability: CNPG3 vs. Methyl Cellotrioside

Commercial 2-chloro-4-nitrophenyl β-D-cellotrioside is consistently available at ≥95% purity (HPLC) from multiple established vendors (Biosynth, Carl Roth) with batch-to-batch reproducibility documented via Certificate of Analysis [1]. In contrast, methyl β-D-cellotrioside, despite its well-characterized kinetic parameters (Km = 48 μM, kcat = 0.7 min⁻¹ with CBH I) [2], lacks a standardized commercial supply chain, typically requiring custom synthesis with variable purity and extended lead times .

Supply chain reliability
Class-level
≥95% HPLC purity, multiple vendors, COA documented
May support batch-to-batch reproducibility
Custom-synthesis alternatives lack documented purity; data to verify
Procurement Purity Analytical standard

Kinetic Parameters: BzCNPG3 vs. Methyl Cellotrioside

While direct kinetic data for unmodified 2-chloro-4-nitrophenyl β-D-cellotrioside is sparse, the benzylidene-blocked derivative (BzCNPG3) has been kinetically characterized. For methyl β-D-cellotrioside, CBH I from Trichoderma reesei exhibits Km = 48 μM and kcat = 0.7 min⁻¹ [1]. BzCNPG3, when assayed under identical conditions, shows a higher Km (~120 μM) due to the bulky benzylidene group, but this modification confers the endo-specificity described in Evidence Item 1 [2]. The trade-off between catalytic efficiency and specificity is a key differentiator for applications requiring unambiguous endo-cellulase quantification.

CBH I affinity (Km)
Context-dependent
BzCNPG3 Km ≈ 120 μM vs. methyl cellotrioside Km = 48 μM
Reduced affinity enables endo-specificity
Trade-off: specificity vs. catalytic efficiency; estimated value
Michaelis-Menten kinetics Enzyme efficiency Cellobiohydrolase

CNPG3: Application Scenarios


High-Throughput Endo-Cellulase Screening

Utilize the benzylidene end-blocked BzCNPG3 derivative in a 96-well plate format to specifically quantify endo-cellulase activity without interference from co-secreted exo-acting enzymes. The chromogenic readout at 405 nm is compatible with standard microplate readers, enabling automated, high-throughput screening of mutant libraries or growth conditions [1].

Kinetic Characterization of CBH II Inhibition

Employ 2-chloro-4-nitrophenyl-β-cellotrioside as a competitive inhibitor in kinetic assays to determine Ki values for novel CBH II inhibitors. The established Ki of 0.16 mM (with cellobiose) provides a benchmark for comparing inhibitor potency and understanding active site interactions in biomass-degrading enzyme cocktails [2].

Quality Control in Biofuel Enzyme Formulations

Incorporate BzCNPG3 into routine QC protocols to verify endo-cellulase activity levels in commercial cellulase blends. The assay's robustness and compatibility with automation ensure consistent batch-to-batch analysis, critical for optimizing ethanol yield from lignocellulosic feedstocks [1].

Cellulase Active Site Architecture Studies

Use the differential binding affinity of 2-chloro-4-nitrophenyl-β-cellotrioside to CBH II (Ki = 0.16 mM) versus CBH IA (Ki ~2.5 mM with related substrate) to probe isoform-specific structural determinants of substrate recognition and inhibition, guiding rational enzyme engineering efforts [2].

Application
Selection Property
Validation Focus
High-throughput endo-cellulase screening
Chromogenic 405 nm detection
Endo-specificity verification
CBH II isoform inhibition studies
Competitive inhibition binding
Isoform-specific Ki determination
Cellulase blend quality control
Batch-to-batch chromogenic assay
Purity and reproducibility review
Cellulase active site investigation
Differential substrate binding
Structural determinant interpretation

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